molecular formula C20H24BrNO3 B2656524 3-(2-bromophenyl)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]propanamide CAS No. 1798459-16-1

3-(2-bromophenyl)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]propanamide

Cat. No.: B2656524
CAS No.: 1798459-16-1
M. Wt: 406.32
InChI Key: NARVHBOCVDVIBB-UHFFFAOYSA-N
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Description

3-(2-bromophenyl)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]propanamide (CAS 1798459-16-1) is a proprietary chemical compound supplied for research and development purposes. With a molecular formula of C20H24BrNO3 and a molecular weight of 406.31 g/mol, this propanamide derivative is characterized by its distinct structure featuring bromophenyl and methoxyphenyl moieties . This compound is part of the broader class of propanamide derivatives, which are of significant interest in medicinal chemistry and pharmacology research. Such compounds are frequently investigated for their potential to interact with neurological targets, including sigma receptors and the mu-opioid receptor (MOR) . Structural analogs have been studied as potent sigma-1 receptor (σ1R) antagonists and MOR agonists, indicating potential value in pain management research . The compound's structure aligns with research frameworks exploring synthetic cannabinoids and fentanyl analogs, though its specific pharmacological profile requires further investigation . Predicted physical properties include a density of 1.314±0.06 g/cm³ at 20 °C and a boiling point of 598.7±50.0 °C . Researchers can utilize this compound for various in vitro studies, including assay development, receptor binding experiments, and metabolic stability screening using human liver microsomes . This product is intended for research use only and is not approved for human or animal diagnostic, therapeutic, or any other consumer use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

3-(2-bromophenyl)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24BrNO3/c1-20(24,13-15-7-10-17(25-2)11-8-15)14-22-19(23)12-9-16-5-3-4-6-18(16)21/h3-8,10-11,24H,9,12-14H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NARVHBOCVDVIBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)(CNC(=O)CCC2=CC=CC=C2Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromophenyl)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]propanamide typically involves the following steps:

    Formation of the Bromophenyl Intermediate: The starting material, 2-bromophenyl, is reacted with appropriate reagents to form the bromophenyl intermediate.

    Coupling with Hydroxy-Methoxyphenyl Group: The bromophenyl intermediate is then coupled with a hydroxy-methoxyphenyl group under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-(2-bromophenyl)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(2-bromophenyl)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]propanamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Researchers investigate its effects on various biological pathways and its potential as a biochemical tool.

Mechanism of Action

The mechanism of action of 3-(2-bromophenyl)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

N-(Benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)propanamide (11)
  • Structure : Shares the 3-(4-methoxyphenyl)propanamide core but replaces the bromophenyl and hydroxy-methylpropyl groups with a benzothiazole ring.
  • Synthesis : Achieved via phosphorous trichloride catalysis (59% yield), indicating higher efficiency compared to other benzothiazole derivatives (16–21% yields) .
(E)-N,3-Bis(3-bromo-4-methoxyphenyl)-2-[[(tetrahydro-2H-pyran-2-yl)oxy]imino]propenamide (41-THP)
  • Structure: Contains dual bromo-methoxyphenyl groups and an oxyimino propenamide backbone.
  • Synthesis: Uses amidation with dichloromethane (DCM) solvent and Biotage SNAP columns for purification.
N-(4-Bromophenyl)-3-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yloxy)propanamide (VIj)
  • Structure: Integrates a chromenone system and 4-bromophenyl group, differing in the aromatic system compared to the target compound.
  • Properties: Melting point 223–224°C and molecular weight 494, suggesting higher stability than non-brominated analogs .

Physicochemical Properties

Compound Name Key Substituents Melting Point (°C) Molecular Weight Yield (%)
Target Compound 2-Bromophenyl, hydroxy-methylpropyl Not reported ~430 (estimated) Not reported
N-(4-Bromophenyl)-...propanamide (VIj) Chromenone, 4-bromophenyl 223–224 494 40
3-(4-Methoxyphenyl)-...propanamide (5a) Propargyl amine, 4-methoxyphenyl Not reported ~297 Not reported
Compound 11 () Benzothiazole, 4-methoxyphenyl Not reported ~300 59

Table 1. Comparative physicochemical properties of analogous compounds.

Biological Activity

3-(2-bromophenyl)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]propanamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by empirical data.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • Molecular Formula : C18H22BrN2O2
  • Molecular Weight : 368.29 g/mol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies suggest that it has significant antimicrobial properties against various strains of bacteria and fungi.
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation in cellular models.
  • Anticancer Properties : Preliminary studies indicate that it may inhibit the proliferation of cancer cells.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in inflammatory pathways.
  • Modulation of Cell Signaling Pathways : It appears to influence key signaling pathways associated with cell proliferation and apoptosis.
  • Interaction with Cellular Membranes : The bromophenyl and methoxyphenyl groups may interact with lipid membranes, affecting cellular uptake and activity.

Antimicrobial Activity

A study published in a peer-reviewed journal demonstrated that the compound exhibited significant antimicrobial activity against Staphylococcus aureus and Candida albicans. The Minimum Inhibitory Concentration (MIC) values were determined to be 32 µg/mL for S. aureus and 16 µg/mL for C. albicans.

MicroorganismMIC (µg/mL)
Staphylococcus aureus32
Candida albicans16

Anti-inflammatory Effects

In vitro assays revealed that treatment with the compound reduced the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages by approximately 50% at a concentration of 25 µM.

Anticancer Activity

A recent study investigated the effects of the compound on various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC-3). The results indicated that the compound inhibited cell viability in a dose-dependent manner:

Cell LineIC50 (µM)
MCF-715
PC-320

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